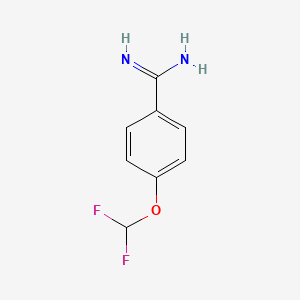
4-(Difluoromethoxy)benzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)benzimidamide is an organic compound characterized by the presence of a benzimidamide group substituted with a difluoromethoxy group at the para position
Métodos De Preparación
The synthesis of 4-(Difluoromethoxy)benzimidamide typically involves the introduction of the difluoromethoxy group onto a benzimidamide precursor. One common method involves the reaction of 4-(difluoromethoxy)benzaldehyde with ammonia or an amine under suitable conditions to form the benzimidamide. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Análisis De Reacciones Químicas
4-(Difluoromethoxy)benzimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzimidamide group to a benzylamine derivative.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)benzimidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural properties.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethoxy)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparación Con Compuestos Similares
4-(Difluoromethoxy)benzimidamide can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)benzimidamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical reactivity and biological activity.
4-(Difluoromethoxy)benzamide: This compound lacks the imidamide group, which can influence its chemical properties and applications.
4-(Difluoromethoxy)benzylamine:
Propiedades
Fórmula molecular |
C8H8F2N2O |
|---|---|
Peso molecular |
186.16 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C8H8F2N2O/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H3,11,12) |
Clave InChI |
BXPAORVORHCUJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=N)N)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans](/img/structure/B15315633.png)

![Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate](/img/structure/B15315648.png)
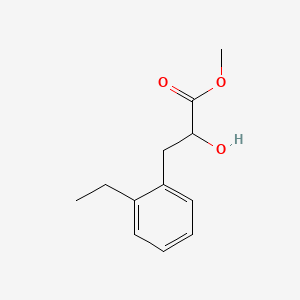
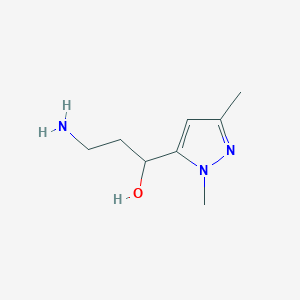
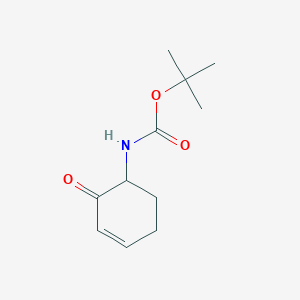

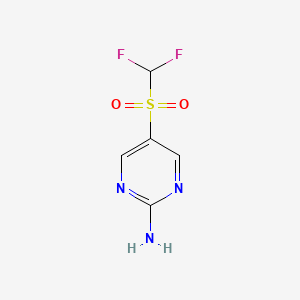
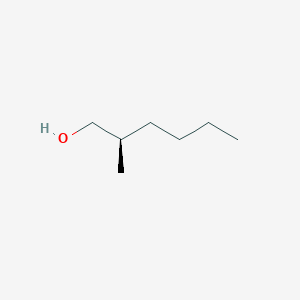


![1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride](/img/structure/B15315704.png)
![6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacidhydrochloride](/img/structure/B15315705.png)
![1-(2-Aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B15315709.png)
